molecular formula C8H7ClN2S B128009 7-chloro-N-methyl-1,3-benzothiazol-2-amine CAS No. 34551-18-3

7-chloro-N-methyl-1,3-benzothiazol-2-amine

Cat. No.: B128009
CAS No.: 34551-18-3
M. Wt: 198.67 g/mol
InChI Key: QTCLZYBMLMPNOF-UHFFFAOYSA-N
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Description

7-chloro-N-methyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C8H7ClN2S and a molecular weight of 198.68 g/mol . It is a derivative of benzothiazole, an aromatic heterocyclic compound. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may target proteins or enzymes involved in the survival and replication of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , indicating that they may interfere with essential biological processes of the bacteria.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that they may disrupt pathways crucial for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that they may induce cellular changes that are detrimental to the bacteria.

Preparation Methods

The synthesis of 7-chloro-N-methyl-1,3-benzothiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with methyl chloride in the presence of a base such as sodium hydroxide . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

7-chloro-N-methyl-1,3-benzothiazol-2-amine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

7-chloro-N-methyl-1,3-benzothiazol-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

7-chloro-N-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-10-8-11-6-4-2-3-5(9)7(6)12-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCLZYBMLMPNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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